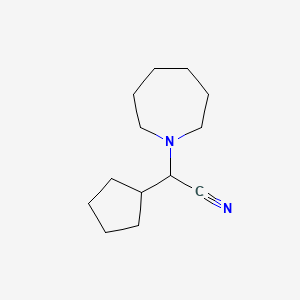

Azepan-1-yl(cyclopentyl)acetonitrile

Vue d'ensemble

Description

Azepan-1-yl(cyclopentyl)acetonitrile is a compound that features a seven-membered azepane ring attached to a cyclopentyl group and an acetonitrile moiety. The structure of this compound allows for several low-energy conformers due to its flexible ring structure. This flexibility is significant as it can influence the compound's reactivity and physical properties .

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of azepan-1-yl(cyclopentyl)acetonitrile, they do provide insights into related chemical reactions. For instance, the synthesis of 5-amino-1,2,3-triazoles from aryl azides and aryl acetonitriles is facilitated by a Cs2CO3-catalyzed [3+2]-cycloaddition reaction . This information suggests that similar catalytic methods could potentially be applied to the synthesis of azepan-1-yl(cyclopentyl)acetonitrile or related compounds.

Molecular Structure Analysis

The molecular structure of azepan-1-yl(cyclopentyl)acetonitrile is characterized by its conformational flexibility. Computational studies have identified six stable conformers on the potential energy surfaces of related molecules, which implies that azepan-1-yl(cyclopentyl)acetonitrile may also exhibit multiple stable conformations . This conformational diversity can have a profound effect on the molecule's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of azepan-1-yl(cyclopentyl)acetonitrile can be inferred from studies on similar compounds. The azide–acetonitrile "click" reaction is an example of how acetonitrile functionalities react under catalytic conditions to form heterocyclic compounds . This suggests that azepan-1-yl(cyclopentyl)acetonitrile could participate in similar reactions, potentially leading to the formation of novel cyclic structures or functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan-1-yl(cyclopentyl)acetonitrile can be deduced from thermochemical studies. The gas-phase standard enthalpy of formation and the enthalpies of vaporization have been experimentally determined for related compounds using combustion calorimetry and Calvet microcalorimetry . These properties are essential for understanding the stability and behavior of the compound under various conditions. Additionally, the establishment of an increments scheme based on experimental data allows for the prediction of the gas-phase enthalpy of formation for a wide range of cyclic and acyclic hydrocarbons and amines, which would include azepan-1-yl(cyclopentyl)acetonitrile .

Applications De Recherche Scientifique

Thermochemical Insights and Conformational Energetics

Research into azepan and azepan-1-ylacetonitrile has provided thermochemical insights into their conformational energetics. These compounds exhibit flexible ring structures, presenting several low-energy conformational forms. Computational and experimental studies have elucidated the gas-phase standard enthalpy of formation for these molecules, contributing to a broader understanding of cyclic/acyclic hydrocarbons and amines' structural and reactivity behaviors. This research has implications for predicting the gas-phase enthalpy formation of similar compounds, aiding in the development of new materials and chemicals (Freitas et al., 2014).

Synthetic Routes and Pharmacological Activity

Another study explored the synthesis and pharmacological activity of novel compounds, including azepan-1-ylacetonitrile derivatives, demonstrating potent neuroleptic activity in animal tests. These findings could inform the development of new therapeutic agents targeting the central nervous system (Steiner et al., 1986).

Chemical Synthesis and Applications

The reaction of azepan derivatives with other chemical compounds, such as cyclopropenones, has been shown to result in the formation of novel azepine derivatives through ring expansion reactions. This research highlights the versatility of azepan-1-ylacetonitrile derivatives in chemical synthesis, offering new pathways for creating complex molecular structures (Stierli et al., 1983).

Neuropeptide Y Y(2) Receptor Antagonism

In the realm of pharmacology, azepan-1-ylacetonitrile derivatives have been investigated for their role as neuropeptide Y Y(2) receptor antagonists. These compounds display high affinity and selectivity, suggesting potential applications in treating conditions influenced by neuropeptide Y, such as obesity, anxiety, and depression (Doods et al., 1999).

Advanced Organic Synthesis

Further research into azepan-1-ylacetonitrile derivatives has contributed to advanced organic synthesis techniques. For instance, the catalytic divergent cycloaddition reactions involving these compounds have led to the creation of novel molecular scaffolds, showcasing the compound's utility in synthesizing complex organic structures (Deng et al., 2017).

Safety And Hazards

The safety information for Azepan-1-yl(cyclopentyl)acetonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Propriétés

IUPAC Name |

2-(azepan-1-yl)-2-cyclopentylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c14-11-13(12-7-3-4-8-12)15-9-5-1-2-6-10-15/h12-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRVFBOHNBGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(C#N)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238637 | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl(cyclopentyl)acetonitrile | |

CAS RN |

1119449-72-7 | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

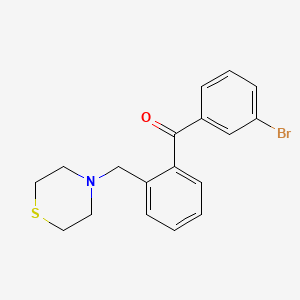

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)

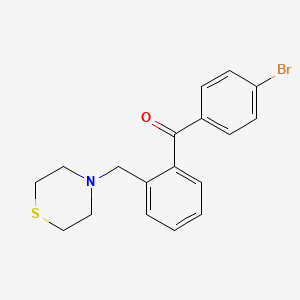

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)